molecular formula C10H7BrFNO B13982088 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

Cat. No.: B13982088
M. Wt: 256.07 g/mol
InChI Key: ZQXRVAKPWGROBP-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of bromination, fluorination, and cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different isoquinolinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinolinones can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylisoquinolin-1(2H)-one
  • 7-Fluoro-2-methylisoquinolin-1(2H)-one
  • 4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one

Uniqueness

4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

4-bromo-7-fluoro-2-methylisoquinolin-1-one

InChI

InChI=1S/C10H7BrFNO/c1-13-5-9(11)7-3-2-6(12)4-8(7)10(13)14/h2-5H,1H3

InChI Key

ZQXRVAKPWGROBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(C=C2)F)Br

Origin of Product

United States

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